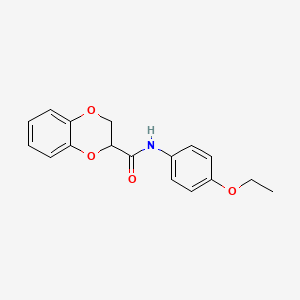

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group substituted with a 4-ethoxyphenyl moiety. This compound belongs to a broader class of benzodioxine derivatives, which are frequently explored for their diverse pharmacological potentials. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring distinguishes it from analogs with other substituents, influencing its physicochemical properties (e.g., lipophilicity, metabolic stability) and binding interactions with biological targets .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-20-13-9-7-12(8-10-13)18-17(19)16-11-21-14-5-3-4-6-15(14)22-16/h3-10,16H,2,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDNANTXTGMFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the condensation of 4-ethoxyaniline with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxine ring or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzodioxine Carboxamide Derivatives

Substituent Effects on Pharmacological Profiles

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group (electron-donating) in the target compound may enhance metabolic stability compared to electron-withdrawing substituents like the 4-nitrophenyl group in BG01403. Sulfonamide substituents (e.g., F0451-2187) introduce polar moieties that may improve water solubility but reduce membrane permeability, critical for central nervous system (CNS) targeting .

Steric and Electronic Influences :

Key Research Findings and Implications

- Scaffold Hopping and Model Predictions : highlights the use of graph neural networks (EGNN) to predict high-potency PD-1/PD-L1 inhibitors based on the benzodioxine scaffold, even without prior training on similar structures. This underscores the scaffold’s adaptability for diverse targets .

- Synthetic Accessibility : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions, as seen in and , enabling rapid diversification of substituents .

- Unmet Needs: While the target compound’s 4-ethoxy group offers promising physicochemical properties, its biological activity remains uncharacterized.

Biological Activity

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including enzyme inhibition, antitumor properties, and receptor interactions.

Chemical Structure and Properties

The compound is characterized by a benzodioxine core with an ethoxyphenyl substituent and a carboxamide group. Its structural formula can be represented as follows:

Enzyme Inhibition

Research has indicated that compounds related to benzodioxane derivatives exhibit significant enzyme inhibitory potential. For instance, a study synthesized various sulfonamides containing benzodioxane and acetamide moieties, demonstrating their ability to inhibit specific enzymes involved in metabolic pathways. The results highlighted the importance of structural modifications in enhancing inhibitory activity .

Antitumor Activity

The antitumor properties of this compound were evaluated using the sulforhodamine B (SRB) assay on human prostate cancer cells (PC-3). The compound exhibited a notable reduction in cell viability at low micromolar concentrations, suggesting potent antitumor activity. The study also revealed that the compound modulates apoptosis and cell proliferation through interactions with alpha1-adrenoreceptors .

Case Study 1: Antitumor Efficacy in Prostate Cancer

In a controlled experiment, this compound was tested against PC-3 cells. The findings indicated that the compound significantly reduced the expression of alpha1D- and alpha1B-adrenoreceptors, leading to increased apoptosis rates. The efficacy was quantified using three parameters: GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells) .

| Parameter | Value (µM) |

|---|---|

| GI50 | 5.0 |

| TGI | 10.0 |

| LC50 | 15.0 |

Case Study 2: Enzyme Inhibition Profile

A series of benzodioxane derivatives were synthesized and assessed for their enzyme inhibitory capabilities. The study revealed that modifications to the benzodioxane structure could enhance binding affinity to target enzymes involved in cancer metabolism .

Discussion

The biological activity of this compound suggests a promising therapeutic potential in cancer treatment through its dual role as an enzyme inhibitor and an antitumor agent. The modulation of receptor expression further supports its role in cancer biology.

Q & A

Q. What are the key considerations for synthesizing N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

- Methodological Answer : Synthesis typically involves coupling the benzodioxine-carboxylic acid derivative with 4-ethoxyaniline using activating agents like carbodiimides (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or THF). Critical parameters include maintaining pH control (e.g., using Na₂CO₃) and optimizing reaction temperature (60–80°C) to prevent decomposition of the ethoxyphenyl moiety. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product in ≥95% purity .

Q. How can the compound be characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify the presence of the ethoxyphenyl group (δ ~1.35 ppm for CH₃, δ ~4.0 ppm for OCH₂) and benzodioxine protons (δ 4.3–4.5 ppm for dioxane protons).

- HPLC-MS : To confirm molecular weight (expected [M+H]+ ~342.3) and purity (≥95% by UV detection at 254 nm).

- FT-IR : To identify carboxamide C=O stretching (~1650 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

Q. What biological targets are plausible based on structural analogs?

- Methodological Answer : The ethoxyphenyl and benzodioxine moieties suggest potential interactions with:

- Enzymes : Acetylcholinesterase (AChE) or cyclooxygenase (COX), as seen in sulfonamide-based benzodioxine derivatives .

- Receptors : Serotonin or adrenergic receptors, given the ether linkages’ resemblance to neurotransmitter scaffolds .

Initial screening should include enzyme inhibition assays (e.g., Ellman’s method for AChE) and receptor-binding studies using radiolabeled ligands .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Variation of substituents : Replace the ethoxy group with methoxy, halogen, or alkyl groups to assess electronic/steric effects on bioactivity.

- Scaffold modification : Introduce heterocycles (e.g., oxadiazole or furan) into the benzodioxine core to enhance metabolic stability.

- Pharmacokinetic profiling : Compare logP (via shake-flask method) and metabolic stability (using liver microsomes) across derivatives .

Q. How to resolve contradictions in data regarding substituent effects on biological activity?

- Methodological Answer :

- Comparative assays : Test iodophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating) analogs in the same assay (e.g., antiproliferative activity in MCF-7 cells).

- Computational modeling : Perform DFT calculations to compare electrostatic potential maps and identify critical interaction regions.

- Meta-analysis : Aggregate data from structurally related compounds (e.g., vs. 18) to identify trends in substituent-driven activity .

Q. What computational strategies predict target binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE (PDB ID: 4EY7) or COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with the carboxamide and π-π stacking with the benzodioxine ring.

- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Tyr337 in AChE) for mutagenesis validation .

Q. How to evaluate stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.

- Analytical monitoring : Track degradation products via UPLC-MS and identify major pathways (e.g., hydrolysis of the ethoxy group to phenol).

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and compare degradation profiles .

Q. What in vivo models are suitable for preclinical testing?

- Methodological Answer :

- Neuroprotection : Use MPTP-induced Parkinson’s disease models in mice to assess dopaminergic neuron preservation (dose range: 10–50 mg/kg, oral).

- Anticancer efficacy : Evaluate xenograft models (e.g., HT-29 colon cancer) with biweekly tumor volume measurements and histopathological analysis.

- Toxicity screening : Conduct acute toxicity studies (OECD 423) to determine LD₅₀ and organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.